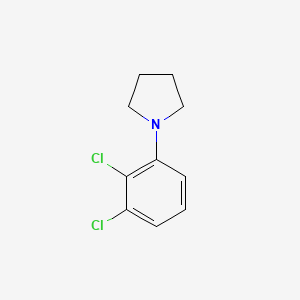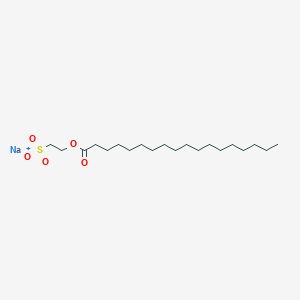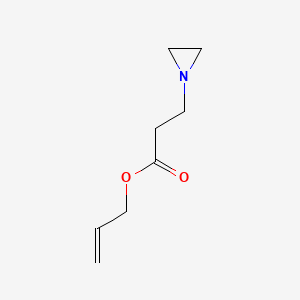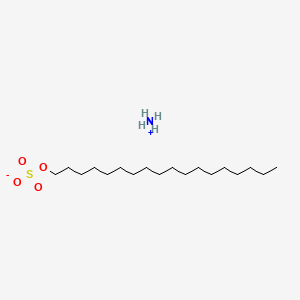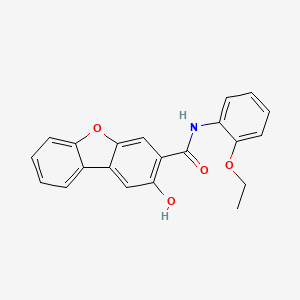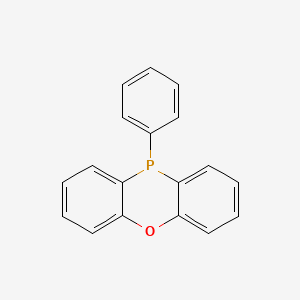
10-Phenylphenoxaphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Phenylphenoxaphosphine is a chemical compound characterized by a phenyl group attached to a phenoxaphosphine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenylphenoxaphosphine typically involves the successive treatment of phenyl ether with n-butyl-lithium and phenylphosphonous dichloride. This process is carried out in a one-step reaction, resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Phenylphenoxaphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its original state.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridine and permanganate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: The original phenoxaphosphine structure.
Substitution: Derivatives with different functional groups replacing the phenyl group.
Wissenschaftliche Forschungsanwendungen
10-Phenylphenoxaphosphine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of phosphorus-containing polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 10-Phenylphenoxaphosphine involves its interaction with various molecular targets. The compound’s phenyl and phosphine groups allow it to participate in complex formation and catalytic processes. The pathways involved include:
Coordination with metal ions: Facilitating catalytic reactions.
Interaction with biological molecules: Potentially affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 10-Phenylphenothiaphosphine
- 10-Phenylphenoxaphosphine oxide
- Bis-(o-methoxyphenyl)-phenylphosphine
Comparison: Compared to its analogs, it exhibits different reactivity patterns and stability, making it suitable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
1225-16-7 |
|---|---|
Molekularformel |
C18H13OP |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
10-phenylphenoxaphosphinine |
InChI |
InChI=1S/C18H13OP/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20/h1-13H |
InChI-Schlüssel |
KLLXAWLGJJIUSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2C3=CC=CC=C3OC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


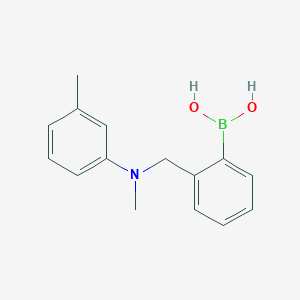
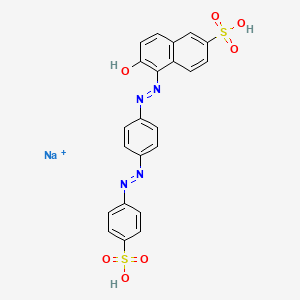


![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)

